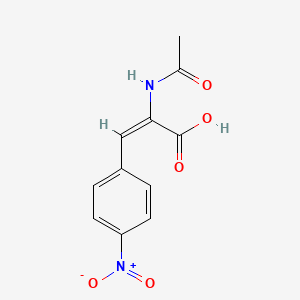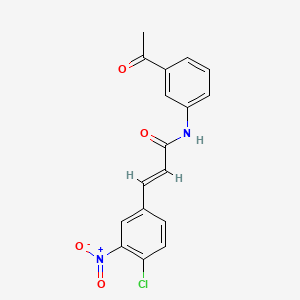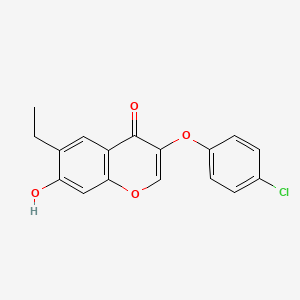
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-3-(4-nitrophenyl)acrylic acid, also known as ANAA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. ANAA is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects are still being studied. In
作用機序
The mechanism of action of 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid is still being studied, but it is believed to work by inhibiting certain enzymes and proteins in the body. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to inhibit the activity of certain proteins, including nuclear factor-kappa B (NF-κB), which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory and anticancer effects. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
実験室実験の利点と制限
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has several advantages for lab experiments, including its high purity and yield, which make it suitable for various research applications. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid is also relatively stable, making it easy to handle and store. However, 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has some limitations, including its potential toxicity and limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid, including the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid can also be used as a building block for the synthesis of various compounds, including polymers and nanomaterials. Further studies are needed to better understand the mechanism of action of 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid and its potential applications in various fields.
合成法
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid can be synthesized using various methods, including the reaction between 2-acetylamino-3-nitroacrylic acid and acetic anhydride in the presence of a catalyst. Another method involves the reaction between 2-amino-3-nitroacrylic acid and acetic anhydride in the presence of a catalyst. These methods yield 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid in high purity and yield, making it suitable for various research applications.
科学的研究の応用
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has also been studied for its applications in material science, where it has been used to synthesize various materials, including polymers and nanomaterials. In organic chemistry, 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been studied for its potential as a building block for the synthesis of various compounds.
特性
IUPAC Name |
(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKFHSOMYAKSR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-3-(4-nitrophenyl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)



![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)